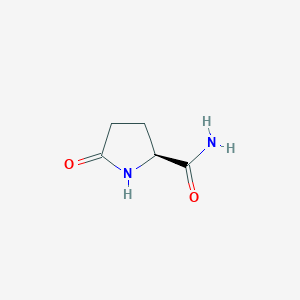

(S)-5-Oxopyrrolidine-2-carboxamide

Descripción general

Descripción

(S)-5-Oxopyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Oxopyrrolidine-2-carboxamide typically involves the cyclization of appropriate amino acid derivatives. One common method is the cyclization of L-glutamic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the lactam ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: (S)-5-Oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the lactam ring to a more reduced form, such as a pyrrolidine derivative.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidine derivatives, carboxylic acids, and reduced forms of the original compound.

Aplicaciones Científicas De Investigación

(S)-5-Oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-5-Oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Pyrrolidine-2-carboxamide: A non-chiral analog with similar structural features but lacking the chiral center.

5-Oxopyrrolidine-2-carboxylic acid: An oxidized form with a carboxylic acid group instead of an amide group.

N-Methyl-5-oxopyrrolidine-2-carboxamide: A methylated derivative with different chemical properties.

Uniqueness: (S)-5-Oxopyrrolidine-2-carboxamide is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities

Actividad Biológica

(S)-5-Oxopyrrolidine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

1. Overview of this compound

This compound is a derivative of pyrrolidine, a five-membered ring compound that has been modified to enhance its pharmacological properties. Its structure allows for various substitutions that can significantly impact its biological activity.

2. Anticancer Activity

Research has demonstrated that (S)-5-oxopyrrolidine derivatives exhibit significant anticancer properties. The following table summarizes key findings from various studies on the anticancer activity of these compounds against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| RPDPB | A549 | 66 | Induces apoptosis via Bax/Bcl-2 modulation |

| RPDPRH | CaSki | 20 | Inhibits HPV E6/E7 expression, induces apoptosis |

| RPDPRH | HepG2 | Similar to cisplatin | Regulates apoptotic proteins |

Case Study: Anticancer Mechanisms

In a study involving A549 human lung adenocarcinoma cells, compounds derived from (S)-5-oxopyrrolidine were tested for their cytotoxic effects. The results indicated that these compounds could suppress cell viability in a structure-dependent manner, with certain derivatives showing lower cytotoxicity towards non-cancerous cells compared to standard chemotherapeutics like cisplatin .

3. Antimicrobial Activity

The antimicrobial properties of (S)-5-oxopyrrolidine derivatives have also been extensively studied, particularly against multidrug-resistant pathogens. The following table outlines the antimicrobial efficacy of selected derivatives.

| Compound | Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound 21 | Staphylococcus aureus | 32 | Effective against MRSA |

| Compound 4 | Klebsiella pneumoniae | 16 | Inhibitory effect |

| Compound 22 | Pseudomonas aeruginosa | >128 | No activity |

Case Study: Antimicrobial Efficacy

In one study, several (S)-5-oxopyrrolidine derivatives were screened against clinically significant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. Notably, compound 21 demonstrated promising selective antimicrobial activity against multidrug-resistant strains, indicating its potential as a lead compound for further development .

4. Structure-Activity Relationship (SAR)

The biological activity of (S)-5-oxopyrrolidine derivatives is influenced by their structural modifications. Key factors affecting their potency include:

- Substituent Type : The presence of specific functional groups, such as nitro or halogen atoms, enhances biological activity.

- Ring Modifications : Variations in the pyrrolidine ring can lead to significant changes in both anticancer and antimicrobial properties.

Research has shown that compounds with free amino groups tend to exhibit more potent anticancer activities compared to those with acetylamino fragments .

5. Conclusion

This compound and its derivatives represent a promising class of compounds with notable anticancer and antimicrobial activities. Ongoing research into their mechanisms of action and structure-activity relationships will further elucidate their potential as therapeutic agents.

Propiedades

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOIHPRRFBCVBZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332159 | |

| Record name | L-Pyroglutamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16395-57-6 | |

| Record name | L-Pyroglutamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.